molecular formula C20H13ClFN3O2 B2572172 1-(2-chloro-6-fluorobenzyl)-N-(2-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946302-97-2

1-(2-chloro-6-fluorobenzyl)-N-(2-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2572172
CAS RN: 946302-97-2
M. Wt: 381.79
InChI Key: WTYXPFRRNOTXGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as 1-(2-chloro-6-fluorobenzyl)-N-(2-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, has the molecular formula C20H13ClFN3O2 . It’s a complex organic molecule that contains several functional groups, including an amide, a nitrile, and a pyridine .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several functional groups. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is an amide group, a nitrile group, and a benzyl group that contains chlorine and fluorine substituents .

Scientific Research Applications

HIV Integrase Inhibitors

Compounds with structural similarities to "1-(2-chloro-6-fluorobenzyl)-N-(2-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" have been studied for their potential as HIV integrase inhibitors. For example, dihydroxypyrimidine-carboxamides exhibit potent inhibition of the HIV-integrase-catalyzed strand transfer process, suggesting a potential application in the treatment of AIDS (Pace et al., 2007).

Antibacterial Agents

Pyridonecarboxylic acids and their derivatives, including naphthyridine carboxylic acids, have been explored for their antibacterial activity. These compounds, through structural modifications, show potent in vitro and in vivo antibacterial activities, indicating their relevance in developing new antibacterial drugs (Egawa et al., 1984).

Material Science Applications

In material science, compounds incorporating elements of the chemical structure have been used to synthesize new polyamides and polyimides with unique properties. For instance, ortho-linked polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol demonstrate high thermal stability and solubility in polar solvents, suggesting applications in high-performance materials (Hsiao et al., 2000).

Chemotherapeutic Agents

The structural motif of dihydropyridine has been associated with chemotherapeutic intervention. Compounds with similar structural frameworks have been designed to inhibit specific biological processes essential for the replication of viruses, including HIV, showcasing their potential in developing antiviral agents (Monteagudo et al., 2007).

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-cyanophenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClFN3O2/c21-16-7-3-8-17(22)15(16)12-25-10-4-6-14(20(25)27)19(26)24-18-9-2-1-5-13(18)11-23/h1-10H,12H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYXPFRRNOTXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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